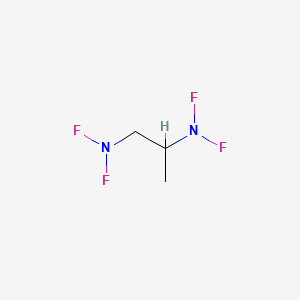
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is a chiral oxazolidinone derivative. This compound is often used in asymmetric synthesis due to its ability to induce chirality in the resulting products. The presence of deuterium atoms (D3) in its structure makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 typically involves the reaction of ®-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propionyl group with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound’s isotopic labeling with deuterium makes it useful in studying metabolic pathways and enzyme mechanisms.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 exerts its effects involves its ability to induce chirality in chemical reactions. The oxazolidinone ring provides a rigid framework that allows for selective interactions with other molecules, leading to the formation of enantiomerically pure products. The deuterium atoms in the compound can also influence reaction kinetics by altering the rate of bond formation and cleavage.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone
- ®-(-)-4-Benzyl-3-acetyl-2-oxazolidinone
- ®-(-)-4-Benzyl-3-butyryl-2-oxazolidinone
Uniqueness
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotopic labeling. This feature distinguishes it from other similar compounds that do not contain deuterium.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
236.28 g/mol |
Nombre IUPAC |
(4R)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1/i1D3 |
Clave InChI |
WHOBYFHKONUTMW-KMKPOHAJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
SMILES canónico |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)
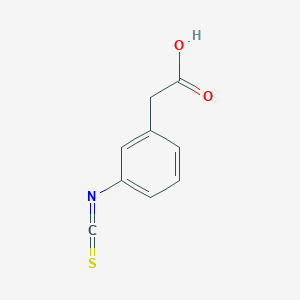

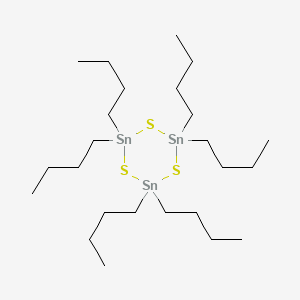
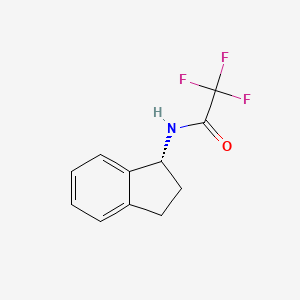
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
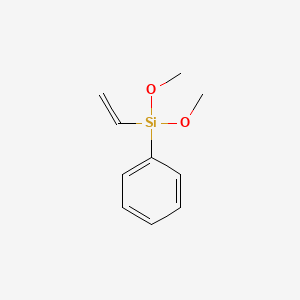
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
